molecular formula C12H10N2O4 B12898128 N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine CAS No. 3674-27-9

N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine

Katalognummer: B12898128
CAS-Nummer: 3674-27-9
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: ZLNUOONUIPZRBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine is a chemical compound built around the 1,3-oxazole scaffold, a five-membered ring containing both oxygen and nitrogen atoms . This heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of reported biological activities . Oxazole derivatives are recognized as valuable intermediates for the synthesis of new chemical entities and have been identified in compounds with antimicrobial, anticancer, anti-inflammatory, antitubercular, and antioxidant properties . For instance, certain 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-one derivatives have demonstrated potent antioxidant effects in scientific studies . The oxazole ring is a key structural component in several marketed drugs and experimental molecules, functioning as a useful synthetic intermediate for more complex heterocyclic systems . As a small molecule featuring this privileged structure, N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine serves as a building block for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of structure-activity relationships and the development of novel bioactive compounds. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

3674-27-9

Molekularformel

C12H10N2O4

Molekulargewicht

246.22 g/mol

IUPAC-Name

2-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]acetic acid

InChI

InChI=1S/C12H10N2O4/c15-10(16)7-13-6-9-12(17)18-11(14-9)8-4-2-1-3-5-8/h1-6,17H,7H2,(H,15,16)

InChI-Schlüssel

ZLNUOONUIPZRBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid typically involves the condensation of 2-phenyloxazole-5-one with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or other functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is under investigation for its therapeutic properties. Preliminary studies suggest that it may have potential as:

  • Antimicrobial Agent : Research indicates that compounds with oxazole rings can exhibit antimicrobial properties, which may extend to N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine.
  • Anti-inflammatory Properties : The structural characteristics of this compound could contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cancer Therapeutics : Due to its ability to interact with biological targets, ongoing studies are exploring its efficacy in cancer treatment protocols .

Synthesis Techniques

The synthesis of N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine typically involves the condensation of 2-phenyloxazole-5-one with glycine or its derivatives. Key aspects include:

Synthesis MethodDescription
Condensation ReactionInvolves reacting 2-phenyloxazole with glycine derivatives under controlled conditions.
Continuous Flow ReactorsIndustrial applications may utilize continuous flow reactors for efficient synthesis and cost reduction while adhering to environmental standards.

Structural Comparisons

To understand the uniqueness of N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine, we can compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(5-Oxo-2-phenyloxazol)glycineContains a similar oxazole coreDifferent substitutions affecting biological activity
2-Methyl-(5-Oxo)-1,3-OxazoleSimilar oxazole structureLacks phenyl substitution; simpler structure
4-(Z)-(5-Oxo)-2-phenyloxazolRelated oxazole derivativeDifferent stereochemistry affecting reactivity

These comparisons highlight how specific substitutions in N-[(5-Oxo-2-phenyloxazol) methyl]glycine may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of N-[(5-Oxo-2-phenyloxazol) methyl]glycine:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of oxazole compounds exhibited significant antimicrobial activity against various bacterial strains. Further research is needed to confirm whether N-[(5-Oxo-2-phenyloxazol) methyl]glycine shows similar efficacy.

Case Study 2: Anti-inflammatory Effects

Research on related compounds has indicated potential anti-inflammatory properties. Ongoing investigations aim to assess the effectiveness of this compound in reducing inflammation markers in vitro and in vivo.

Case Study 3: Cancer Cell Interaction

Preliminary findings suggest that the compound interacts with cellular pathways involved in cancer progression. Future studies will focus on elucidating these mechanisms and evaluating therapeutic potential in cancer models .

Wirkmechanismus

The mechanism of action of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolone Family

(a) Substituent Variations on the Oxazole Ring
  • Compound 6a () : (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate

    • Differs by a methyl group at position 2 (vs. phenyl in the target compound) and an acetyloxy-phenyl substituent.
    • Lower synthesis yield (63%) compared to the phenyl-substituted 6b (72%), suggesting steric or electronic effects of the phenyl group enhance reaction efficiency .
  • Compound 6b () : (Z)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate

    • Shares the 2-phenyl-oxazolone core but includes an acetyloxy-phenyl group instead of glycine.
    • Demonstrates the role of aromatic substituents in stabilizing intermediates during synthesis .
(b) Glycine-Modified Analogues
  • Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate (): Replaces the oxazole ring with a pyrazolone system and introduces a chlorophenyl group. Highlights how heterocycle substitution (oxazole vs.

Functional Analogues in Other Heterocyclic Systems

(a) Thiazolidinone Derivatives ()
  • Compound 6m: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Features a thiazolidinone core instead of oxazolone, with a thioacetamide side chain. Thiazolidinones are known for broader antimicrobial activity due to sulfur's electronegativity, contrasting with oxazolones’ preference for anti-inflammatory targets .
(b) Oxazolidinone Derivatives ()
  • Compound 4h: N-(2-Hydroxyethyl)-2-((4R,5S)-4-hydroxymethyl-2-oxo-5-triazolyl-oxazolidin-3-yl)acetamide Incorporates an oxazolidinone ring with hydroxyethyl and triazolyl groups.

Table 1: Key Comparative Data for Selected Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Oxazolone 2-Ph, 4-(Glycine-CH2) Not reported Potential anti-inflammatory
6b () Oxazolone 2-Ph, 4-(AcO-Ph-CH2) 72% High yield, aromatic stabilization
Compound 6m () Thiazolidinone Benzodioxolyl, quinazolinyl-thio Not reported Broad-spectrum antimicrobial
Methyl N-[(4-Cl-Ph)pyrazolyl]glycinate () Pyrazolone 4-Cl-Ph, methyl Not reported Electrophilic halogen enhances reactivity

Table 2: Spectroscopic Characterization Techniques

  • NMR and HRMS : Widely used for confirming glycine incorporation and substituent patterns (e.g., 1H/13C NMR in and ) .

Biologische Aktivität

N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a distinctive oxazole ring fused with a phenyl group and a glycine moiety. This structural arrangement is hypothesized to contribute to its biological activity, particularly in enzyme inhibition.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine:

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in metabolic pathways and neurological functions.
  • Antidiabetic Potential :
    • The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption.
  • Neuroprotective Effects :
    • Inhibition of AChE is linked to neuroprotective properties, making this compound a candidate for treating cognitive disorders.

Synthesis and Characterization

The synthesis of N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine typically involves condensation reactions that yield high-purity products. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Enzyme Inhibition Studies

A study conducted on oxazole derivatives indicated that compounds similar to N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine showed significant AChE inhibition with IC50 values ranging from 9 to 246 μM. The most potent inhibitors were identified through molecular docking studies, highlighting the importance of structural features in enhancing enzyme affinity .

CompoundIC50 (μM)Enzyme Target
19.2AChE
250α-glucosidase
3246.3AChE

Antidiabetic Activity

In vivo studies using Drosophila melanogaster as a model organism demonstrated that compounds with similar structures effectively reduced glucose levels, albeit with reduced efficacy compared to standard treatments like acarbose . This suggests that further optimization could enhance their antidiabetic properties.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that derivatives of N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine exhibit favorable absorption characteristics and moderate blood-brain barrier penetration . Toxicity profiles remain under investigation but are essential for assessing the safety of these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine, and what are their critical reaction parameters?

  • Methodological Answer : A common synthesis involves condensation of glycine derivatives with 5-oxo-2-phenyloxazole precursors under reflux conditions. For example, a reported procedure () uses glycine and 3-(5-oxo-2-phenyl-1,3-oxazole-4(5H)-ylidene)-1,3-dihydro-2H-indol-2-one in a methanolic KOH/dioxane system, followed by acidification and crystallization. Key parameters include reaction time (60 min reflux), solvent polarity (1,4-dioxane for solubility), and purification via recrystallization. Yield optimization requires stoichiometric control of the oxazole precursor and glycine (1:1 molar ratio).

Q. How is structural confirmation of N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine achieved using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Characteristic signals include the oxazolone ring protons (δ 6.8–8.2 ppm for aromatic protons) and glycine’s methylene/methine groups (δ 3.5–4.5 ppm). For analogs, coupling constants (J = 8–12 Hz) confirm conjugation between the oxazolone and glycine moieties .
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) validate the oxazolone ring .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) align with theoretical masses (e.g., ±0.05 Da deviation) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as glycine derivatives may cause irritation .
  • Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste in designated chemical containers .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile by-products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) refines anisotropic displacement parameters and detects twinning. For example:

  • ORTEP-III ( ) visualizes thermal ellipsoids to assess positional disorder.
  • WinGX ( ) integrates data processing, refinement, and validation (e.g., R-factor < 5% for high-resolution data). Challenges like pseudo-symmetry require iterative refinement with SHELXD for phase correction .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., glycine’s conformational flexibility) by variable-temperature 1H NMR .
  • Cross-Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .
  • Crystallographic Correlation : Use SCXRD bond lengths/angles to validate disputed NMR assignments (e.g., distinguishing keto-enol tautomers) .

Q. How do electronic properties of the oxazolone ring influence the compound’s reactivity in biological systems?

  • Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal redox activity at the oxazolone’s C=O/C=N centers. For example:

  • Electron-Withdrawing Effects : The oxazolone ring stabilizes negative charges, enhancing interactions with enzymatic nucleophiles (e.g., thiols in cysteine proteases) .
  • Structure-Activity Relationships (SAR) : Modifying the phenyl substituent (e.g., electron-donating -OCH3) alters redox potentials by ~50 mV, correlating with bioactivity changes in hypoglycemic assays .

Q. What computational methods predict the compound’s interaction with biological targets, and how are they validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., α-glucosidase) with the oxazolone ring as a pharmacophore. Scoring functions (ΔG < -7 kcal/mol) prioritize high-affinity poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Experimental Validation : Compare docking predictions with in vitro inhibition assays (IC50 values) and mutagenesis studies (e.g., catalytic residue knockouts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.